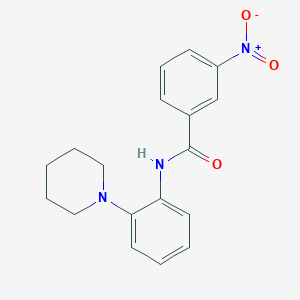![molecular formula C11H15ClO B12500314 2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H15ClO It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom and an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol typically involves the chlorination of 1-[4-(propan-2-yl)phenyl]ethan-1-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the alcohol is treated with thionyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction proceeds as follows:
C9H12O+SOCl2→C9H11ClO+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethanone.
Reduction: Formation of 1-[4-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-[4-(propan-2-yl)phenyl]ethan-1-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
2-Chloro-1-phenylethanol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
2-Chloro-1-[4-(methyl)phenyl]ethan-1-ol: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to the combination of the chlorine atom and the isopropyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3 |
InChI Key |
WDHPUCNTAHSKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


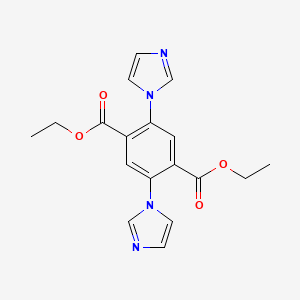
![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)

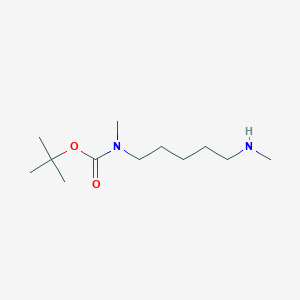
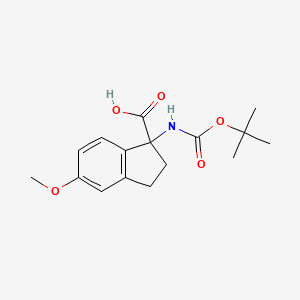
![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
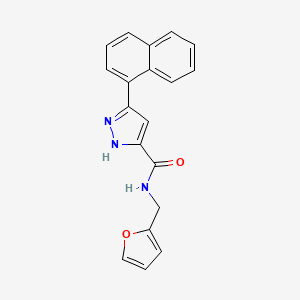
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
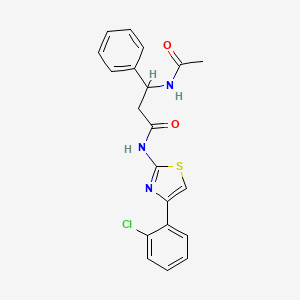
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
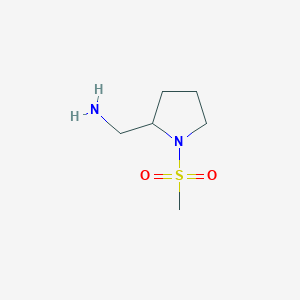
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
